![molecular formula C21H23N3O3S2 B2376045 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325980-00-5](/img/structure/B2376045.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
Scientific Research Applications
Adjuvant Activity in Vaccines
A study by Saito et al. (2022) discusses the role of small molecule calcium channel activators, including compounds with aminothiazole scaffolds, in enhancing the adjuvant activity of vaccines. These molecules potentiate immune responses, particularly when used with Toll-like receptor 4 (TLR4) ligands. The compound 2D216, closely related to the chemical , was observed to enhance antigen-specific antibody responses in murine models and demonstrated the mechanism of action via intracellular Ca2+ elevation and nuclear translocation of the nuclear factor of activated T-cells (NFAT) (Saito et al., 2022).
Antimicrobial Activity
A study by Anuse et al. (2019) explores the synthesis and antimicrobial activity of substituted 2-aminobenzothiazoles derivatives, including compounds structurally similar to (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide. These compounds showed good to moderate activity against bacterial and fungal microbial strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).
Anti-Breast Cancer Activity
Al-Said et al. (2011) investigated a variety of novel compounds with a sulfone moiety, which showed significant in-vitro anticancer activity against the human breast cancer cell line MCF7. These findings suggest the potential application of such compounds in the treatment of breast cancer (Al-Said et al., 2011).
Enhancing Survival to Influenza Viral Challenge
Saito et al. (2021) studied a compound with a similar structure, noting its potential as a co-adjuvant in vaccines. This molecule, when combined with MPLA, a Toll-like receptor 4 (TLR4) agonist, enhanced antigen-specific IgG equivalent and protected mice from lethal influenza virus challenge (Saito et al., 2021).
Anti-Tuberculosis Activity
Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showing promising activity against Mycobacterium tuberculosis (MTB), indicating potential use in the treatment of tuberculosis (Jeankumar et al., 2013).
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-6-11-18-19(14-15)28-21(23(18)2)22-20(25)16-7-9-17(10-8-16)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCCPOARDVYFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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